molecular formula C13H17N3O B5860514 N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide

カタログ番号 B5860514
分子量: 231.29 g/mol
InChIキー: RJORQRIFWRVOAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I and has been shown to be effective against a variety of cancers.

作用機序

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide inhibits RNA polymerase I by binding to a specific pocket on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, which is necessary for the production of ribosomes. Ribosomes are essential for protein synthesis, so the inhibition of ribosome biogenesis leads to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome biogenesis, N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has been shown to induce DNA damage and activate the p53 pathway. This leads to cell cycle arrest and apoptosis. N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

実験室実験の利点と制限

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been shown to be effective against a variety of cancers, which makes it a promising candidate for further research. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has some limitations. It has been shown to have off-target effects, which can complicate interpretation of results. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has a short half-life, which can make it difficult to achieve consistent results.

将来の方向性

There are a number of future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide research. One area of interest is the development of combination therapies that include N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide. It has been shown to be effective in combination with other cancer therapies, such as PARP inhibitors and DNA-damaging agents. Another area of interest is the development of N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide analogs that have improved potency and selectivity. Finally, there is interest in the development of biomarkers that can predict response to N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide, which would allow for more targeted use of the drug.

合成法

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide is synthesized through a multistep process involving the reaction of 2-bromoethylcyclohexane with 2-aminopyrazine to yield N-(2-bromoethyl)-2-pyrazinecarboxamide. This intermediate is then reacted with 1-cyclohexene in the presence of a palladium catalyst to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide.

科学的研究の応用

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a variety of cancers, including breast, ovarian, and pancreatic cancer, as well as hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to a disruption of ribosome biogenesis and ultimately cell death.

特性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORQRIFWRVOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。